Cas no 20178-20-5 ((2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid)
(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylicacid
- Rel-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 20178-20-5
- CS-0246720
- A826988
- Rac-(2r,3r)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, trans
- AKOS015919091
-
- Inchi: 1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m1/s1
- InChI Key: OWKGDEDCXQCCSO-KOLCDFICSA-N
- SMILES: O=C1C[C@@H](C(=O)O)[C@H](C2C=CC=CC=2)N1C
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 57.6Ų
(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-341862-0.05g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 0.05g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-341862-0.1g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 0.1g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-341862-0.25g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 0.25g |
$289.0 | 2025-03-21 | |
| Enamine | EN300-341862-2.5g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
| Enamine | EN300-341862-1.0g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 1.0g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-341862-0.5g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 0.5g |
$480.0 | 2025-03-21 | |
| Enamine | EN300-341862-5.0g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 5.0g |
$1779.0 | 2025-03-21 | |
| Enamine | EN300-341862-10.0g |
rac-(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
20178-20-5 | 95.0% | 10.0g |
$2638.0 | 2025-03-21 |
(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Introduction to (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic Acid (CAS No. 20178-20-5)
(2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, with the CAS number 20178-20-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The specific stereochemistry of this molecule, denoted by the (2R,3R) configuration, plays a crucial role in its interactions with biological targets, making it a subject of intense research interest.
The< strong>structure of (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid features a pyrrolidine core substituted with a methyl group at the 1-position, an oxo group at the 5-position, and a phenyl group at the 2-position. The carboxylic acid functionality at the 3-position further enhances its reactivity and potential for further derivatization. This structural arrangement contributes to its unique chemical properties and biological behavior, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been growing interest in< strong>pyrrolidine derivatives due to their wide range of pharmacological activities. These compounds have been explored for their potential in treating various diseases, including neurological disorders, inflammation, and cancer. The stereochemistry of pyrrolidine derivatives is particularly important, as it can significantly influence their biological activity. The (2R,3R) configuration of (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is believed to contribute to its favorable pharmacokinetic properties and improved binding affinity to biological targets.
One of the most compelling aspects of (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is its< strong>biological activity. Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on several enzymes and receptors involved in disease pathways. For instance, it has shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, this compound has been found to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
The< strong>pharmacological profile of (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is further enhanced by its ability to cross the blood-brain barrier. This property is crucial for compounds intended to treat central nervous system (CNS) disorders. By facilitating entry into the brain, this compound can exert its therapeutic effects directly on neural targets. Moreover, its stability in biological systems ensures prolonged activity and reduced need for frequent dosing.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid and its biological targets. These studies have revealed that the compound's binding affinity is influenced by its three-dimensional structure and stereochemistry. The precise arrangement of atoms in this molecule allows it to form stable hydrogen bonds and hydrophobic interactions with target proteins and receptors.
The< strong>synthesis of (2R,3R)-1-Methyl-5-oxyoza-morpholinecarboxylic acid has been optimized through various synthetic routes to ensure high yield and enantioselectivity. One common approach involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. These methods have significantly improved the efficiency of producing this compound on an industrial scale.
In addition to its therapeutic potential, (2R,3R)-1-Methyl-oxyza-morpholinecarboxylic acid has also been explored for its< strong>toxicological profile. Extensive preclinical studies have evaluated its safety and tolerability in animal models. These studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant side effects. This favorable safety profile makes it an attractive candidate for further clinical development.
The< strong>drug discovery process for (2R,oxyza-morpholinecarboxylic acid) has been guided by principles of rational drug design. By understanding the structure-function relationships of this compound and its analogs, researchers have been able to design new derivatives with enhanced potency and selectivity. This iterative approach has led to the identification of several promising lead compounds that are currently undergoing further investigation.
The< strong>future directions for research on (2,R,oxyza-morpholinecarboxylic acid) are multifaceted. One area of focus is exploring its potential applications in treating rare diseases caused by genetic mutations that affect enzyme function. Additionally, researchers are investigating ways to improve the bioavailability and pharmacokinetic properties of this compound through structural modifications.
The< strong>biochemical mechanisms underlying the actions of (2,R,oxyza-morpholinecarboxylic acid) are complex but well-studied. This compound interacts with multiple signaling pathways involved in inflammation, pain perception, and neurotransmission. By modulating these pathways, it can exert therapeutic effects across a broad spectrum of diseases.
The< strong-pharmaceutical industry-wide interest in pyrrolidine derivatives underscores their significance as drug candidates. Companies are investing heavily in research programs aimed at discovering new compounds with similar structures but improved pharmacological profiles. The success stories involving other pyrrolidine-based drugs serve as inspiration for continued exploration in this area.
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